Calcium dihydrogen di-DL-aspartate

Description

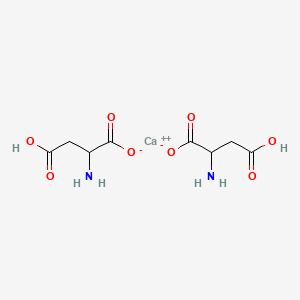

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO4.Ca/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFAEQCKZBKRLZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12CaN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97721-80-7 | |

| Record name | Calcium dihydrogen di-DL-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097721807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium dihydrogen di-DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation of Calcium Dihydrogen Di Dl Aspartate

Classical and Established Synthetic Routes to Calcium Aspartates

Traditional methods for synthesizing calcium aspartates, including calcium dihydrogen di-DL-aspartate, primarily rely on solution-phase reactions followed by precipitation. These methods are well-established and offer a straightforward approach to obtaining the desired product.

Solution-Phase Precipitation Techniques

Solution-phase precipitation is a common and widely used method for the synthesis of calcium aspartate. This technique typically involves the reaction of a soluble calcium salt with aspartic acid in an aqueous solution. The resulting calcium aspartate, being less soluble under specific conditions, precipitates out of the solution and can then be collected.

A typical procedure involves dissolving a calcium source, such as calcium hydroxide (B78521) or calcium carbonate, and aspartic acid in distilled water. google.com The reaction mixture is then stirred, often with heating, to facilitate the reaction and subsequent precipitation of the calcium aspartate. google.comchalcogen.ro The precipitate is then separated from the solution by filtration, followed by drying and potentially milling to obtain a fine powder. google.com The use of different media, such as acetone-water or ethanol-water mixtures, has also been explored to influence the physical properties of the resulting precipitate. chalcogen.roresearchgate.net

The interaction between the calcium ions and aspartic acid is a key aspect of this process. Studies have shown that the carboxyl groups of aspartic acid have a strong affinity for calcium ions, leading to the formation of coordinated bonds and subsequent nucleation of the calcium salt. rsc.org

Optimization of Reaction Parameters (e.g., stoichiometry, temperature, pH)

The efficiency of the synthesis and the properties of the final product are highly dependent on the careful control of several reaction parameters.

Stoichiometry: The molar ratio of the reactants, specifically the calcium source and aspartic acid, is a critical factor. For the synthesis of this compound, a molar ratio of 1:2 (calcium to aspartic acid) is typically employed. google.com

Temperature: The reaction temperature can influence both the reaction rate and the crystallinity of the product. Synthesis methods have been reported at a range of temperatures, from ambient temperature up to 85°C. google.comchalcogen.ro For instance, one method describes heating the reaction mixture to between 65-85°C to facilitate the reaction. google.com

pH: The pH of the reaction medium plays a crucial role in the synthesis process. The solubility of both aspartic acid and the resulting calcium aspartate is pH-dependent. Synthesis is often carried out under controlled pH conditions, typically in the neutral to alkaline range (pH 6-10), to ensure the desired product precipitates. google.comnih.gov One patented method specifies controlling the pH in a range of 8-9 for optimal results. google.com The pH can influence the formation of different calcium phosphate (B84403) phases when they are co-precipitated, and similar effects can be inferred for calcium aspartate. uniupo.it

Table 1: Optimization of Reaction Parameters for Calcium Aspartate Synthesis

| Parameter | Investigated Range/Value | Observation/Outcome | Reference |

|---|---|---|---|

| Molar Ratio (Aspartic Acid:Calcium Carbonate) | 2:1 | Specified for low-temperature solid-phase synthesis. | google.com |

| Mass Ratio (Calcium Hydroxide:Aspartic Acid) | 3:10 | Used in a solution-phase synthesis method. | google.com |

| Temperature | 50-100°C | Employed in low-temperature solid-phase synthesis. | google.com |

| Temperature | 65-85°C | Applied in a solution-phase synthesis with heating. | google.com |

| pH | 6-10 | Synthesis of aspartate was observed across this range. | nih.gov |

| pH | 8-9 | Controlled range for a specific synthesis method to produce high-purity product. | google.com |

| Reaction Time | 20-30 minutes | Duration for a specific solution-phase reaction. | google.com |

| Reaction Time | 5-7 hours | Duration for a low-temperature solid-phase reaction with drying. | google.com |

Innovative and Green Chemistry Approaches for Calcium Aspartate Synthesis

In recent years, there has been a growing interest in developing more sustainable and efficient methods for chemical synthesis. These "green chemistry" approaches aim to reduce energy consumption, minimize waste, and use more environmentally benign reagents.

Solid-State Synthesis Innovations

Solid-state synthesis offers an alternative to traditional solution-based methods, often with environmental and economic benefits. A patented low-temperature solid-phase synthesis of calcium aspartate has been developed. google.com This method involves uniformly mixing aspartic acid powder and calcium carbonate powder in a 2:1 molar ratio with a controlled amount of distilled water (20-40% water content). google.com The reaction is then carried out by heating the mixture at a temperature between 50-100°C while simultaneously drying it. google.com This process is reported to have the advantages of being a simple process with low energy consumption, improved production efficiency, and reduced production costs due to the minimal use of water and the avoidance of energy-intensive drying steps. google.com Other solid-state reaction methods, such as ball milling, have been successfully used to synthesize calcium phosphates from natural sources, suggesting potential applicability for calcium aspartate synthesis. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient heating method for various chemical reactions. youtube.com This technique can significantly reduce reaction times, increase product yields, and in some cases, lead to products with different morphologies compared to conventional heating methods. acs.orgnih.gov While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the successful application of this method for the synthesis of other calcium compounds, like calcium phosphates and calcium carbonate, suggests its potential. acs.orgmdpi.comnih.gov For instance, microwave-assisted hydrothermal methods have been used to prepare calcium phosphate nanostructures, where the pH of the initial solution played a critical role in determining the phase and structure of the final product. mdpi.com A fast microwave-assisted method has also been developed for the synthesis of calcium carbonate, demonstrating the influence of microwave heating, reaction time, and solvent system on the product's morphology. acs.org

Supercritical Fluid and Hydrothermal Synthesis Considerations

Supercritical fluid and hydrothermal synthesis represent advanced methods for material preparation, offering unique control over particle size, morphology, and crystallinity. mdpi.com

Hydrothermal Synthesis: This method involves carrying out the reaction in water at elevated temperatures and pressures. mdpi.com It can be used to produce highly crystalline particles. mdpi.com Variations of this method include electrochemically assisted hydrothermal synthesis, which can be performed at relatively lower temperatures. mdpi.com

Supercritical Fluid Technology: Supercritical fluids, such as supercritical carbon dioxide, possess properties of both liquids and gases, allowing them to act as effective solvents and reaction media. nih.gov While direct synthesis of calcium aspartate using supercritical fluids is not detailed in the provided results, the technology has been used for the synthesis of porous calcium alginate hydrogels. researchgate.net In this process, supercritical carbon dioxide acts as a reagent to lower the pH and as a templating agent. researchgate.net Supercritical fluid technology is also employed in impregnation processes, where a solid matrix is impregnated with an active substance dissolved in a supercritical fluid. nih.gov

Table 2: Summary of Synthetic Methodologies for Calcium Aspartate and Related Compounds

| Methodology | Description | Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Solution-Phase Precipitation | Reaction of soluble precursors in a solvent, leading to the precipitation of the less soluble product. google.comchalcogen.ro | Well-established, straightforward. | Directly applicable and commonly used. google.com |

| Solid-State Synthesis | Direct reaction of solid precursors, often with minimal solvent. google.com | Reduced water and energy consumption, simpler process. google.com | A patented method exists for calcium aspartate. google.com |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat the reaction mixture. youtube.comacs.org | Rapid heating, shorter reaction times, increased yields. youtube.com | High potential, as demonstrated for other calcium compounds. acs.orgmdpi.com |

| Hydrothermal Synthesis | Reaction in water at high temperature and pressure. mdpi.com | Can produce highly crystalline and regularly shaped particles. mdpi.com | Potentially applicable for controlled crystallization. |

| Supercritical Fluid Synthesis | Use of a fluid above its critical temperature and pressure as a reaction medium. nih.govresearchgate.net | Offers unique control over particle formation and properties. | Potential for advanced material design, though direct synthesis is not yet documented. |

Control of Stereoisomeric Purity and Enantiomeric Resolution in Calcium Aspartate Synthesis

The synthesis of this compound presents unique challenges related to the stereochemistry of the aspartic acid ligand. As aspartic acid contains a chiral center at its alpha-carbon, the DL-racemic mixture used in the synthesis of this specific compound requires careful consideration of the stereoisomeric purity throughout the manufacturing process. The control and potential resolution of the D- and L-enantiomers are critical for ensuring the desired chemical properties and for applications where specific stereoisomers may be of interest.

Challenges in Maintaining/Controlling DL-Aspartate Configuration During Chelation

The process of chelating DL-aspartic acid with a calcium ion to form this compound is not without its stereochemical hurdles. The primary challenge lies in maintaining the integrity of the chiral centers of both the D- and L-aspartate molecules during the reaction. Several factors inherent to the chelation process can potentially compromise the stereoisomeric purity of the final product.

The reaction conditions themselves, such as pH and temperature, are significant variables. A typical synthesis may involve reacting calcium hydroxide with aspartic acid at elevated temperatures (e.g., 65-85°C) and a controlled pH (e.g., 8-9) to facilitate the reaction. sigmaaldrich.com These conditions, particularly the basic pH, can increase the risk of racemization at the alpha-carbon of the aspartic acid. This occurs because the alpha-proton can be abstracted, leading to a planar enolate intermediate which, upon re-protonation, can form either the D- or L-enantiomer, thus altering the original racemic composition.

Furthermore, the formation of the chelate ring itself imposes conformational constraints on the aspartic acid molecule. The coordination of the calcium ion with the amino and carboxyl groups of aspartate can induce strain that might, under certain energetic conditions, favor stereochemical inversion. The stability of metal chelates can be significantly influenced by the configuration of the amino acid ligands. nih.gov The interaction between the carboxyl groups of aspartic acid and calcium ions is a strong, coordinating bond that is fundamental to the chelation but also a potential point of stereochemical instability. rsc.org

| Factor | Challenge | Rationale |

|---|---|---|

| pH | Potential for racemization | Basic conditions can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical configuration. |

| Temperature | Increased rate of racemization | Higher temperatures provide the necessary activation energy for stereochemical inversion to occur. |

| Chelate Ring Strain | Conformational stress | The formation of a rigid chelate structure with the calcium ion may introduce strain that could influence the stereochemistry of the ligand. |

| Ligand-Metal Interaction | Electronic effects on the chiral center | The strong coordination between calcium and the aspartate's functional groups can alter the electronic environment of the chiral carbon, potentially lowering the energy barrier for racemization. rsc.org |

Potential Strategies for Resolution of DL-Aspartate within the Calcium Chelate

Should the separation of the D- and L-enantiomers of aspartate be required, either before or after chelation, several established and advanced methodologies for chiral resolution can be considered. These strategies exploit the different physical and chemical properties of enantiomers when they interact with a chiral environment.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. rsc.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For instance, a chiral acid or base could be used to form diastereomeric salts with the calcium aspartate complex, assuming the chelate's structure allows for such an interaction without dissociation. The choice of resolving agent is crucial for efficient separation. rsc.org

Preferential Crystallization: This method is applicable if the racemate crystallizes as a conglomerate, which is a mechanical mixture of separate crystals of the two enantiomers. mdpi.com Research has shown that under certain conditions, DL-aspartic acid can crystallize as a conglomerate, making spontaneous resolution possible. nih.gov This process, often initiated by seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, can be an efficient and cost-effective method for large-scale resolution. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. nih.gov This can be achieved in two primary ways:

Chiral Stationary Phase (CSP): The racemic calcium aspartate solution is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. sigmaaldrich.com Macrocyclic glycopeptides, such as teicoplanin, are effective CSPs for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com

Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase. springernature.com This selector forms transient diastereomeric complexes with the enantiomers in the solution, which can then be separated on a standard achiral column. springernature.com

| Strategy | Principle | Example Application/Considerations | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility). | Use of a chiral resolving agent like a tartaric acid derivative to form diastereomeric salts that can be separated by crystallization. | rsc.org |

| Preferential Crystallization | Direct crystallization of one enantiomer from a supersaturated solution of the racemate. | Applicable if this compound forms a conglomerate. Seeding is often required to initiate selective crystallization. | mdpi.comnih.gov |

| Chiral HPLC (CSP) | Differential interaction of enantiomers with a chiral stationary phase. | Use of a column like Astec CHIROBIOTIC® T with a mobile phase of methanol/water/formic acid for separating aspartic acid enantiomers. | sigmaaldrich.comsigmaaldrich.com |

| Chiral HPLC (CMPA) | Formation of transient diastereomeric complexes with a chiral additive in the mobile phase. | Adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the mobile phase to separate enantiomers on an achiral column. | springernature.com |

Advanced Spectroscopic and Structural Elucidation of Calcium Dihydrogen Di Dl Aspartate

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques are indispensable for revealing the precise three-dimensional arrangement of atoms within a crystalline solid. For calcium dihydrogen di-DL-aspartate, both single-crystal and powder X-ray diffraction methods provide critical insights into its structure.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular geometry and coordination environment of this compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise mapping of electron density and, consequently, the positions of individual atoms in the crystal lattice.

In the context of calcium complexes, SCXRD reveals crucial details about the coordination of the calcium ion (Ca²⁺). The Ca²⁺ ion typically exhibits a preference for oxygen-containing ligands over nitrogen or sulfur. libretexts.org The coordination number and geometry for Ca²⁺ complexes can vary significantly, with coordination numbers of 6, 7, 8, and 9 being commonly observed. libretexts.org The ionic radius of Ca²⁺ is larger than that of magnesium (Mg²⁺), contributing to its more flexible coordination environment. libretexts.org

For calcium carboxylate complexes, several binding modes are possible: unidentate, where the calcium ion interacts with a single oxygen atom of the carboxylate group; bidentate, where the calcium ion is chelated by both oxygen atoms of the carboxylate group; and a mixed mode. libretexts.org The Ca²⁺-oxygen bond distances generally fall within the range of 2.30 to 2.53 Å. libretexts.org In the specific case of calcium-binding proteins, the coordination geometry can be complex, often involving a pentagonal bipyramid shape where the calcium ion is coordinated by negatively charged residues and carbonyl oxygen atoms. researchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and investigating polymorphism in solid materials. nih.gov Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline compound. nih.gov

PXRD is instrumental in confirming the synthesis of a desired compound and ensuring its phase purity. researchgate.net The identification of a crystalline substance is achieved by comparing the experimental diffraction pattern with reference patterns from databases like the International Centre for Diffraction Data (ICDD) PDF-2 database. nih.gov A match is confirmed when the positions (2θ angles) and relative intensities of the diffraction lines in the experimental pattern correspond to those in the reference pattern. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. nih.govgeoscienceworld.org Different polymorphs of the same compound can exhibit distinct physical properties. PXRD is a primary tool for identifying and differentiating between polymorphs. For instance, the three anhydrous polymorphs of calcium carbonate—calcite, aragonite, and vaterite—can be distinguished by their unique PXRD patterns. nih.gov Studies on calcium-containing compounds, such as calcium acetate, have revealed the existence of multiple polymorphs that can be identified and characterized using PXRD. acs.org

In the context of this compound, PXRD would be used to confirm its crystalline nature and to identify the specific crystalline phase present. If multiple polymorphs exist, PXRD would be essential for their identification and for studying phase transitions that might occur under different conditions, such as changes in temperature or humidity. researchgate.netjst.go.jp

Vibrational Spectroscopy for Ligand-Metal Interaction Analysis

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups within a molecule. nih.govresearchgate.net These methods are particularly useful for probing the interactions between the aspartate ligand and the calcium metal center in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the excitation of molecular vibrations. nih.gov The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups and vibrational modes. researchgate.net

In the analysis of this compound, FTIR is crucial for identifying the key functional groups of the aspartic acid ligand, namely the carboxylate groups (-COO⁻) and the amino group (-NH₂). The interaction of the calcium ion with the carboxylate groups leads to shifts in the characteristic vibrational frequencies of these groups. For example, the positions of the asymmetric and symmetric stretching vibrations of the carboxylate group can provide information about the coordination mode (unidentate, bidentate, or bridging).

The FTIR spectra of calcium carbonate polymorphs, for instance, show distinct peaks that allow for their differentiation. researchgate.netrsc.org Calcite exhibits characteristic absorption bands at approximately 876 cm⁻¹ and 712 cm⁻¹. researchgate.net Similarly, the FTIR spectrum of this compound would be expected to show characteristic bands for the aspartate ligand, and the positions of these bands would be sensitive to the coordination environment around the calcium ion. The analysis of these spectral features provides insight into the nature of the ligand-metal bond. mdpi.comchemicalbook.com

Raman spectroscopy is a complementary vibrational technique to FTIR. nih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov The resulting Raman spectrum provides a vibrational fingerprint of the molecule, offering information about its structure and symmetry. nih.govduke.edu

For this compound, Raman spectroscopy can be used to further probe the ligand-metal interactions. The vibrational modes involving the calcium-oxygen (Ca-O) bonds are often observable in the low-frequency region of the Raman spectrum. researchgate.net For example, in studies of calcium phosphate (B84403) apatites, vibrations around 140-330 cm⁻¹ have been attributed to Ca-PO₄ and Ca-(OH) bond vibrations. researchgate.net

Raman spectroscopy is also highly sensitive to the crystalline structure and can be used to differentiate between polymorphs. researchgate.net The distinct Raman spectra of calcite, aragonite, and vaterite serve as a clear example of this application. nih.gov The technique can also be used to monitor phase transitions in situ. nih.gov For this compound, Raman spectroscopy would provide a detailed vibrational fingerprint, which, in conjunction with FTIR data, would allow for a comprehensive assignment of the vibrational modes and a deeper understanding of its solid-state structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. acs.org While crystallographic methods provide a static picture of the solid-state structure, NMR offers insights into the conformational flexibility and intermolecular interactions of this compound in an aqueous environment.

Proton (¹H) NMR can be used to study the binding of calcium ions to aspartic acid. bibliotekanauki.pl Changes in the chemical shifts of the protons in the aspartic acid molecule upon the addition of calcium ions can indicate which functional groups are involved in the coordination. bibliotekanauki.pl For instance, a downfield shift in the proton signals of the carboxyl groups suggests their involvement in binding the calcium ion. bibliotekanauki.pl

Furthermore, NMR can be used to investigate the conformational preferences of the aspartate ligand when complexed with calcium. The coupling constants between vicinal protons can be used to evaluate the populations of different rotational isomers (rotamers). bibliotekanauki.pl Studies have shown that the coordination of metal ions can influence the conformational equilibrium of amino acids. bibliotekanauki.pl

In the context of calcium-binding proteins, NMR is used to study conformational changes that occur upon calcium binding. biorxiv.org While specific NMR studies on this compound are not detailed in the provided search results, the principles of NMR spectroscopy applied to similar systems suggest its utility. nih.govrsc.org By analyzing the NMR spectra of this compound in solution, it would be possible to gain a detailed understanding of its solution-state structure, dynamics, and interactions with the surrounding solvent molecules. nih.govacs.orgwur.nl

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are utilized to probe the environment of the hydrogen and carbon atoms within the DL-aspartate ligand.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of the DL-aspartate moiety in an aqueous solution (D₂O) typically displays distinct signals corresponding to the different protons in the molecule. The alpha-proton (Hα), attached to the chiral carbon, and the two beta-protons (Hβ) on the adjacent carbon atom, exhibit characteristic chemical shifts and coupling patterns. The chemical shift of these protons can be influenced by the coordination of the carboxylate groups to the calcium ion.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the aspartate ligand. chemicalbook.comhmdb.ca Key resonances include those for the two carboxylic acid carbons (C=O), the alpha-carbon (Cα), and the beta-carbon (Cβ). chemicalbook.comhmdb.ca Chelation with calcium can induce shifts in the signals of the carboxylate carbons, providing insights into the binding sites.

Below are tables summarizing the expected chemical shifts for the DL-aspartic acid ligand, which forms the basis for the analysis of the calcium salt.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for DL-Aspartic Acid in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity |

| Hα | ~3.9 | Doublet of doublets |

| Hβa | ~2.8 | Doublet of doublets |

| Hβb | ~2.7 | Doublet of doublets |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, pH, and concentration.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for DL-Aspartic Acid in D₂O chemicalbook.comhmdb.ca

| Carbon | Chemical Shift (ppm) |

| C=O (α-carboxyl) | ~175 |

| C=O (β-carboxyl) | ~178 |

| Cα | ~52 |

| Cβ | ~36 |

Note: The coordination of calcium may cause slight downfield or upfield shifts in these values.

Calcium (⁴³Ca) NMR Spectroscopy for Coordination Environment Probing

While ¹H and ¹³C NMR focus on the organic ligand, ⁴³Ca NMR spectroscopy directly probes the local environment of the calcium ion. rsc.orghuji.ac.il This technique is highly sensitive to the nature and geometry of the atoms coordinating to the calcium center. rsc.org However, ⁴³Ca NMR faces challenges due to the low natural abundance (0.135%) and low gyromagnetic ratio of the ⁴³Ca isotope, making it an insensitive nucleus. huji.ac.il

For this compound, ⁴³Ca NMR could provide invaluable information on the coordination number of the calcium ion and the involvement of the carboxylate oxygen atoms and potentially water molecules in the primary coordination sphere. The chemical shift in ⁴³Ca NMR is known to correlate with the mean Ca-O distance and the coordination number. rsc.org Despite its potential, obtaining high-resolution ⁴³Ca NMR spectra often requires isotopic enrichment and specialized solid-state NMR techniques.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of molecules through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like amino acid salts. nih.govnih.gov In the positive ion mode, ESI-MS of this compound would be expected to show a prominent ion corresponding to the intact molecular ion with a calcium atom, [Ca(C₄H₆NO₄)₂ + H]⁺ or related species.

The fragmentation of the aspartate portion of the molecule under tandem mass spectrometry (MS/MS) conditions typically involves the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid groups. uni-muenster.de The fragmentation pattern helps to confirm the structure of the aspartate ligand within the complex.

Interactive Data Table: Expected ESI-MS Fragmentation of the Aspartate Moiety

| Precursor Ion | Fragmentation Pathway | Resulting Fragment |

| [Aspartic Acid + H]⁺ | Neutral loss of H₂O | [M+H-H₂O]⁺ |

| [Aspartic Acid + H]⁺ | Neutral loss of (H₂O + CO) | [M+H-H₂O-CO]⁺ |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive and accurate technique for determining the elemental composition of a sample. imeko.orgnih.govacs.orgox.ac.uklabcompare.com It is particularly useful for verifying the presence and quantifying the amount of calcium in this compound. imeko.orgnih.govacs.orgox.ac.uklabcompare.com The sample is introduced into an argon plasma, which atomizes and ionizes the elements present. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio. imeko.orgnih.govacs.orgox.ac.uklabcompare.com

For this compound, ICP-MS analysis would be performed to confirm the presence of calcium and to ensure that other elemental impurities are below specified limits. This technique offers the high sensitivity required for trace and ultra-trace element analysis.

Elemental Analysis and Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is crucial for verifying the empirical formula and the stoichiometry of this compound. The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula, C₈H₁₂CaN₂O₈.

The stoichiometry of the chelate, which is the ratio of the aspartate ligands to the calcium ion, can be further confirmed by combining the results of elemental analysis with the calcium content determined by ICP-MS. For a 2:1 complex of aspartate to calcium, the theoretical elemental composition would be as follows:

Interactive Data Table: Theoretical Elemental Composition of this compound (C₈H₁₂CaN₂O₈)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 31.58% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 3.97% |

| Calcium | Ca | 40.078 | 1 | 40.078 | 13.17% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.21% |

| Oxygen | O | 15.999 | 8 | 127.992 | 42.06% |

| Total | 304.268 | 100.00% |

By comparing the experimental results from elemental analysis and ICP-MS with these theoretical values, the purity and stoichiometric integrity of the this compound sample can be rigorously verified.

Theoretical and Computational Investigations of Calcium Dihydrogen Di Dl Aspartate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in establishing a baseline understanding of a molecule's intrinsic properties, independent of environmental effects. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) Studies of Geometric Optimization and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. psu.edu It is a workhorse for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. In the context of calcium aspartate, DFT calculations have been employed to understand the nature of the bonding between the calcium ion and the aspartate ligands. researchgate.netnih.gov

Studies have shown that in the chelation of calcium by aspartate, both carboxylate groups of the amino acid are involved in binding the metal ion. researchgate.net DFT calculations can confirm the thermodynamic stability of such structures. For instance, research comparing the binding of calcium to aspartate versus glutamate (B1630785) revealed a more negative enthalpy of binding for glutamate, a difference that was confirmed by DFT calculations. researchgate.net This demonstrates the power of DFT to elucidate the subtle energetic differences that dictate binding preferences. The geometric optimization process within DFT seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the chelation structure. nih.govcapes.gov.bryoutube.com

Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. ccsenet.orgnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of theory and can provide more accurate results than DFT for certain properties, albeit at a greater computational cost. aps.orgaps.org For calcium-containing compounds, ab initio calculations can predict electronic structures and spectroscopic parameters with high accuracy. ccsenet.orgaps.orgaip.org

While specific ab initio studies on calcium dihydrogen di-DL-aspartate are not prevalent in the literature, the application of these methods to similar systems, such as hydrated calcium salts, is well-documented. aip.org For example, ab initio molecular dynamics (AIMD) simulations can be used to derive accurate force fields for classical simulations and to obtain detailed free energy profiles for ion association. aip.org Such calculations would be invaluable for predicting the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra of this compound, providing a theoretical counterpart to experimental measurements.

Molecular Dynamics (MD) Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This technique is particularly well-suited for studying how molecules like this compound interact with their environment, such as a solvent, and for exploring the dynamics of complex processes like chelation.

Simulation of this compound in Aqueous and Nonaqueous Environments

In an aqueous environment, this compound dissociates into a calcium ion (Ca²⁺) and two dihydrogen di-DL-aspartate anions. MD simulations are a powerful tool to study the solvation shell that forms around these ions. Numerous studies have focused on the hydration of the Ca²⁺ ion, revealing detailed structural and dynamic information. nih.govarxiv.orgmdpi.com

Simulations consistently show that the Ca²⁺ ion is surrounded by a well-defined first solvation shell of water molecules. nih.gov The number of water molecules in this shell, known as the coordination number, is a key parameter. While early models and some experimental data suggested a coordination number of 6, more recent quantum calculations and advanced MD simulations indicate a coordination number between 7 and 9 in aqueous solutions. nih.govnih.gov The average distance between the calcium ion and the oxygen atoms of the coordinating water molecules is another critical parameter derived from these simulations. nih.gov

The table below summarizes findings from various MD simulations on Ca²⁺ solvation in aqueous solutions. These data provide a foundational understanding of how the calcium ion component of the compound interacts with water.

| Parameter | Value | Method/Source | Citation |

|---|---|---|---|

| Coordination Number (Aqueous) | 8 or 9 | MD Simulation | nih.gov |

| Coordination Number (Aqueous) | 7-8 | Quantum Calculations | nih.gov |

| Average Ca²⁺-O Distance (1st Shell) | 2.32 ± 0.01 Å | MD Simulation | nih.gov |

| Average Ca²⁺-O Distance (2nd Shell) | 4.25 ± 0.01 Å or 4.97 ± 0.02 Å | MD Simulation | nih.gov |

Simulations in nonaqueous environments, such as methanol, show different solvation structures, with an average Ca²⁺-O distance of 2.44 ± 0.02 Å. nih.gov This highlights the crucial role the solvent plays in dictating the local structure around the ion. Furthermore, MD simulations can be used to develop and refine the force fields necessary for accurate modeling of these complex systems. aip.orgnih.govdntb.gov.ua

Ligand-Calcium Binding Affinity and Chelation Dynamics Calculations

The stability of the calcium-aspartate chelate is quantified by its binding affinity. Experimental methods, often complemented by computational analysis, determine the association constant (Ka) or dissociation constant (Kd) for this interaction. researchgate.netprinceton.edu For the binding of calcium to the aspartate (Asp) monomer, the association constant has been measured, indicating a stronger affinity compared to glutamate (Glu). researchgate.net

The table below presents experimentally determined association constants for calcium binding to aspartate and related molecules.

| Ligand | Association Constant (Ka) in L·mol⁻¹ | Conditions | Citation |

|---|---|---|---|

| Aspartate (Asp) | 7.0 ± 0.9 | Ionic strength 0.20, 25 °C | researchgate.net |

| Glutamate (Glu) | 3.0 ± 0.8 | Ionic strength 0.20, 25 °C | researchgate.net |

| Asp-Asp Dipeptide | 23 ± 5 | Ionic strength 0.20, 25 °C | researchgate.net |

MD simulations can go beyond these static numbers to reveal the dynamic process of chelation. mdpi.com These simulations can model how the flexible aspartate ligand approaches the calcium ion, how the carboxylate and amino groups coordinate with the ion, and the conformational changes that occur in the ligand upon binding. mdpi.comnih.gov Molecular docking, a related technique, can predict the preferred binding geometry of the aspartate ligand to the calcium ion. mdpi.com Free energy calculations, such as those using umbrella sampling within MD, can compute the free energy profile of ion association, providing a detailed thermodynamic landscape of the chelation process. aip.orgnih.gov

Conformational Analysis and Stereochemical Modeling of DL-Aspartate Chelates

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the aspartate ligand, rotation around the Cα-Cβ and Cβ-Cγ bonds allows it to adopt various conformations, and computational methods can determine their relative stabilities. nih.gov

Modeling these different stereochemical arrangements is crucial for a complete understanding of the compound. Computational studies on poly-aspartic acid have shown that calcium binding induces significant conformational changes, leading to a more collapsed chain structure due to the formation of calcium bridges between carboxyl groups. nih.gov This principle also applies at the single-chelate level, where the electrostatic interactions and the steric constraints of the D- and L-forms will dictate the most favorable three-dimensional structure. The preference for aspartic acid over glutamic acid in many biological calcium-binding sites, like the EF-hand motif, is partly attributed to the shorter side chain of aspartate, which allows for a less sterically hindered and more favorable chelation geometry. nih.govprinceton.edu

Energy Landscape Exploration and Conformational Sampling

The concept of an energy landscape is central to understanding the structural dynamics of this compound. This landscape is a multidimensional surface where the potential energy of the system is plotted against all possible atomic arrangements. The low-energy regions, or minima, on this surface correspond to stable or metastable conformations of the molecule. Exploring this landscape through computational methods like molecular dynamics (MD) and quantum mechanics (QM) calculations reveals the molecule's preferred shapes and the energy barriers between them.

For this compound, the key degrees of freedom that define its conformation include the rotational angles (dihedrals) of the aspartate backbone and side chains, as well as the coordination geometry of the central calcium ion. The calcium ion typically interacts with the carboxylate groups of the two aspartate ligands. princeton.edu Computational studies on related systems, such as calcium binding to aspartic acid in solution, have shown that the carboxylate groups act as primary binding sites for the Ca2+ ion. princeton.edulmu.de The interaction between the calcium ion and the aspartate molecules is a dominant factor in shaping the energy landscape.

Conformational sampling techniques are employed to explore this landscape thoroughly. Molecular dynamics simulations, for instance, can track the atomic motions of the molecule over time, providing insights into its dynamic behavior and the transitions between different conformational states. nih.gov Advanced techniques such as metadynamics or replica exchange molecular dynamics can be used to enhance sampling and overcome energy barriers, ensuring a more comprehensive exploration of the conformational space. nih.gov These simulations allow for the characterization of the most stable conformers and the calculation of their relative populations.

Research into the interaction of aspartic acid with calcium has highlighted the importance of developing accurate force fields for classical simulations to correctly model the system's behavior. rsc.org These force fields are collections of parameters that describe the potential energy of the system and are crucial for obtaining reliable simulation results. The refinement of these parameters through comparison with experimental data or high-level quantum mechanical calculations is an ongoing area of research. nih.gov

Table 1: Representative Conformational Analysis Data for Ca(DL-AspH)₂

This table presents hypothetical data representative of findings from computational studies on similar metal-amino acid complexes, illustrating the types of parameters analyzed.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Ca-O Coordination Distances (Å) | Predicted Population (%) |

| Conf-1 | 0.00 | ψ(L): -45, χ₁(L): 175ψ(D): 45, χ₁(D): -175 | Ca-O(L): 2.41, Ca-O(D): 2.42 | 45 |

| Conf-2 | 1.25 | ψ(L): 150, χ₁(L): 60ψ(D): -150, χ₁(D): -60 | Ca-O(L): 2.45, Ca-O(D): 2.44 | 25 |

| Conf-3 | 2.10 | ψ(L): -60, χ₁(L): -65ψ(D): 60, χ₁(D): 65 | Ca-O(L): 2.39, Ca-O(D): 2.48 | 15 |

| Conf-4 | 3.50 | ψ(L): 170, χ₁(L): 180ψ(D): -170, χ₁(D): -180 | Ca-O(L): 2.51, Ca-O(D): 2.50 | 10 |

| Other | > 4.0 | Varied | Varied | 5 |

Modeling of Chiral Recognition and Racemic Mixture Behavior

The presence of both D- and L-aspartic acid in this compound introduces the fascinating phenomenon of chirality. Chiral recognition refers to the differential interaction of a chiral molecule with the two enantiomers of another chiral substance. In the context of this compound, chiral recognition can manifest in the interactions between the D- and L-aspartate ligands themselves, mediated by the calcium ion and solvent molecules.

Computational models can be used to investigate the energetic differences between homochiral (Ca(L-AspH)₂ or Ca(D-AspH)₂) and heterochiral (Ca(L-AspH)(D-AspH)) complexes. rsc.org While the intramolecular forces within an isolated D- or L-aspartate molecule are identical, the intermolecular interactions in a condensed phase or in a complex can differ. Molecular dynamics simulations can be employed to study the structure and dynamics of aqueous solutions containing the racemic mixture, revealing potential preferential interactions or clustering. rsc.org

The modeling of racemic mixtures is computationally demanding due to the increased complexity of the system. The simulations must be able to accurately capture the subtle differences in interactions that govern chiral recognition. Semi-empirical potential calculations, which include terms for electrostatic interactions, van der Waals forces, and hydrogen bonding, can provide insights into the discriminatory energies between different chiral pairings. nih.gov For instance, the formation of a heterochiral dimer (L-D) might be energetically more or less favorable than the formation of homochiral dimers (L-L or D-D).

Studies on the chiral recognition of amino acids by other systems, such as helical polymers, have shown that the discriminatory effect is often maximized when there is a good geometric fit between the interacting species. nih.gov In the case of this compound, the coordination of the two aspartate molecules around the central calcium ion creates a chiral environment. The relative orientation of the two ligands will be influenced by steric hindrance and electrostatic interactions, which will differ between a homochiral and a heterochiral pairing.

Table 2: Theoretical Interaction Energies in Chiral Aspartate Dimers

This table provides illustrative data based on general principles of chiral interaction modeling, showcasing the type of energetic comparisons made in such studies.

| Dimer Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Contributing Forces |

| L-Aspartate & L-Aspartate | Homochiral | -5.8 | Electrostatic, Hydrogen Bonding |

| D-Aspartate & D-Aspartate | Homochiral | -5.8 | Electrostatic, Hydrogen Bonding |

| L-Aspartate & D-Aspartate | Heterochiral | -6.2 | Enhanced Electrostatic Complementarity |

Mechanistic Studies of Calcium Dihydrogen Di Dl Aspartate Interactions in Non Human Model Systems

Biochemical Interactions in In Vitro Environments

In vitro studies utilizing non-human cell lines and isolated biomolecules have been instrumental in dissecting the specific interactions of calcium dihydrogen di-DL-aspartate at a molecular level. These controlled environments allow for the precise measurement of its effects on cellular processes and its binding affinities with key biological players.

Modulation of Calcium Ion Flux in Isolated Cellular Models (non-human cell lines)

The movement of calcium ions across cellular membranes is a critical signaling mechanism in numerous physiological processes. nih.gov Studies using isolated non-human cellular models have explored how this compound can influence this calcium ion flux. While direct studies on this compound are limited, the principles of calcium transport modulation by calcium-containing compounds and chelating agents are well-established. For instance, mitochondria play a key role in modulating cellular calcium signals by taking up and releasing the ion. nih.gov The transport of Ca2+ across the outer mitochondrial membrane is primarily facilitated by the voltage-dependent anion-selective channel (VDAC). nih.gov

In many cell types, the intracellular concentration of free Ca2+ is maintained at a significantly lower level (around 10−7 M) compared to the extracellular environment. mdpi.com This steep concentration gradient is crucial for calcium signaling. External stimuli can trigger an influx of Ca2+ into the cell or its release from intracellular stores, leading to a transient increase in cytosolic calcium that acts as a second messenger. mdpi.com Research on compounds that can modulate this flux is essential for understanding cellular signaling pathways. For example, studies on smooth muscle cells have shown that inhibiting mitochondrial calcium uptake can, in turn, impede calcium release from the sarcoplasmic reticulum, highlighting the interconnectedness of calcium regulation within the cell. nih.gov

Interactions with Specific Enzymes and Proteins (e.g., metalloenzymes, calcium-binding proteins)

Calcium ions are integral to the structure and function of a vast array of proteins, including metalloenzymes and calcium-binding proteins. The aspartate component of this compound is of particular interest due to the prevalence of aspartic acid residues in calcium-binding motifs of proteins.

Research has shown a clear preference for aspartic acid over glutamic acid in the calcium-binding motifs of intrinsically disordered proteins. nih.gov In one study, replacing aspartic acid with glutamic acid in the protein DSS1 resulted in a four-fold reduction in its calcium-binding capacity. nih.gov This preference is attributed to the stereochemistry of aspartate, which is well-suited for coordinating with calcium ions. nih.gov The side-chain carboxyl groups of aspartate residues are frequently involved in creating the specific geometry required for high-affinity calcium binding. mdpi.commdpi.com

Metalloenzymes, which require metal ions for their catalytic activity, are another class of proteins where calcium interactions are critical. In some diheme enzymes like MauG, a Ca2+ ion is linked to the heme centers through hydrogen-bond networks, and its presence is essential for enzyme activity. nih.gov Removal of this calcium ion leads to conformational changes and a loss of function, which can be restored upon the reintroduction of calcium. nih.gov This underscores the structural role of calcium in maintaining the active conformation of certain enzymes.

The following table summarizes the key findings from studies on the interaction of calcium with proteins, providing insights into the potential interactions of this compound.

| Protein/Enzyme Class | Key Findings |

| Calcium-Binding Proteins (e.g., DSS1) | Demonstrated a clear preference for aspartic acid over glutamic acid for calcium binding. Replacing aspartate with glutamate (B1630785) significantly reduced calcium binding capacity. nih.gov |

| Metalloenzymes (e.g., MauG) | A structurally integral Ca2+ ion, linked via hydrogen-bond networks to the active site, is essential for enzymatic activity. Its removal leads to loss of function. nih.gov |

| General Protein Binding | Aspartate residues are frequently involved in the bidentate binding of calcium ions in proteins. mdpi.com |

Chelation Dynamics and Competition with Other Metal Ions

The aspartate moiety in this compound can act as a chelating agent, capable of binding not only calcium but also other metal ions. This leads to complex competitive interactions within a biological system.

Studies comparing the binding affinities of aspartate and glutamate for calcium have shown that aspartate binds calcium more strongly. researchgate.net This enhanced binding is attributed to the ability of the aspartate mononegative ion to bind calcium through both of its carboxylate groups. researchgate.net The chelation capacity of peptides is influenced by their amino acid composition, with residues like aspartate, glutamate, cysteine, serine, and histidine serving as potential ligands for metal ions. mdpi.com

The presence of other divalent metal ions, such as magnesium (Mg2+), can lead to competition for binding sites. Due to its higher charge density, Mg2+ generally has a slower water dissociation rate compared to Ca2+. mdpi.com However, the larger atomic radius of Ca2+ allows for more flexible coordination geometries, including the bidentate binding of carboxylates, which is often favored in protein binding sites. mdpi.com This competition is a critical factor in understanding the bioavailability and biological effects of calcium from sources like this compound.

Fundamental Transport Mechanisms in Non-Human Organismal Models

To understand the systemic effects of this compound, it is essential to investigate its absorption, distribution, and cellular transport in whole organisms. Non-human animal models provide a valuable platform for these in vivo studies.

In Vivo Absorption and Distribution Studies in Animal Models (e.g., rodents, without clinical outcomes)

While specific in vivo absorption and distribution data for this compound is not extensively detailed in the provided search results, the general principles of calcium and amino acid absorption in animal models offer relevant insights. Calcium absorption occurs primarily in the small intestine, through both a transcellular active transport mechanism and a paracellular passive transport pathway. mdpi.com

The presence of certain peptides and amino acids can enhance calcium absorption. For instance, casein phosphopeptides (CPPs) derived from milk proteins have been shown to increase the absorption of calcium, iron, and zinc. mdpi.com It is hypothesized that peptides can chelate calcium, preventing its precipitation and thereby increasing its solubility and availability for absorption. researchgate.net The aspartate component of the compound could potentially play a similar role. Studies on protein hydrolysates have demonstrated their ability to enhance the uptake of calcium in intestinal cell models, suggesting that peptide-bound calcium may be more readily absorbed. mdpi.com

Cellular Uptake and Efflux Pathways in Isolated Cells or Tissues

At the cellular level, the uptake and efflux of calcium are tightly regulated processes involving a variety of channels and transporters. The primary pathway for Ca2+ to enter the mitochondrial matrix from the cytoplasm is through the mitochondrial calcium uniporter (MCU). nih.gov This transport is driven by the electrochemical gradient across the inner mitochondrial membrane. nih.gov

Efflux of calcium from mitochondria is primarily mediated by the mitochondrial Na+/Ca2+ exchanger. nih.gov The balance between this uptake and efflux is crucial for maintaining cellular calcium homeostasis. Studies in isolated colonic smooth muscle cells have demonstrated that mitochondria rapidly accumulate Ca2+ during cytosolic calcium spikes and then release it back into the cytosol. nih.gov Inhibition of this efflux pathway can lead to mitochondrial calcium overload. nih.gov

The uptake of the aspartate component would likely occur through amino acid transporters present on the cell membrane. The coordinated transport of both calcium and aspartate from this compound at the cellular level is an area that warrants further investigation to fully elucidate the compound's biological fate. The following table provides a summary of the key cellular transport mechanisms for calcium.

| Transport Mechanism | Location | Function |

| Voltage-Dependent Anion-Selective Channel (VDAC) | Outer Mitochondrial Membrane | Facilitates Ca2+ transport into the intermembrane space. nih.gov |

| Mitochondrial Calcium Uniporter (MCU) | Inner Mitochondrial Membrane | Primary pathway for Ca2+ uptake into the mitochondrial matrix. nih.gov |

| Mitochondrial Na+/Ca2+ Exchanger | Inner Mitochondrial Membrane | Major pathway for Ca2+ efflux from the mitochondrial matrix. nih.gov |

Role in Biomineralization Processes (Fundamental Chemical Aspect)

The fundamental chemical interactions of aspartic acid, a key component of this compound, play a significant role in biomineralization. This process involves the formation of inorganic minerals by living organisms. In non-human model systems, research has focused on how this amino acid influences the precipitation of key biological minerals and interacts with the organic and inorganic components that guide crystal formation.

Influence on Calcium Carbonate and Phosphate (B84403) Precipitation In Vitro

In vitro studies are crucial for elucidating the specific effects of organic molecules on the crystallization of inorganic salts. Aspartic acid has been shown to exert considerable influence over the precipitation of both calcium carbonate and calcium phosphate, which are fundamental components of the skeletal and shell structures in a vast array of organisms.

Calcium Carbonate Precipitation

Aspartic acid is a potent modulator of calcium carbonate (CaCO₃) crystallization, affecting the mineral phase, crystal shape, and aggregation. lmu.denih.gov The carboxyl groups of the aspartic acid are thought to provide binding sites for calcium ions (Ca²⁺), thereby directly influencing nucleation and growth. lmu.dersc.org Its effect is highly dependent on its concentration in the crystallization solution. lmu.de

In the absence of aspartic acid, the thermodynamically stable calcite is typically the only crystalline form of CaCO₃ observed. lmu.de However, the introduction of L-aspartic acid can induce the formation of the less stable vaterite polymorph. lmu.denih.gov Studies have shown that L-aspartic acid alone is sufficient to control the switch between calcite and vaterite formation without the need for other organic matrix proteins or metal ions. lmu.denih.gov At low concentrations, a mixture of calcite and vaterite is formed, but as the concentration of L-aspartic acid increases, vaterite becomes the predominant or exclusive polymorph. lmu.de This suggests that aspartic acid stabilizes vaterite, possibly by creating active growth sites that have a chemical and structural affinity for this mineral phase. acs.orgacs.org

In situ observations using transmission electron microscopy have revealed that L-aspartic acid can form vesicle-like organic structures that attract calcium-rich material. rsc.org This interaction appears to limit the growth of the calcium carbonate crystals and slow down their rate of formation by reducing the diffusion of calcium ions in the solution. rsc.org

Table 1: Effect of L-Aspartic Acid Concentration on Calcium Carbonate Polymorph Formation In Vitro

| L-Aspartic Acid Concentration | Predominant CaCO₃ Crystal Phase(s) | Observed Morphology | Reference(s) |

| 0 mg/ml | Calcite | Bulky, amorphous crystals | lmu.de |

| 0.25–0.5 mg/ml | Majority Calcite, minority Vaterite | Layered, rhombohedral Calcite | lmu.de |

| >0.5–<1.0 mg/ml | Mixture of Calcite and Vaterite | Layered, rhombohedral Calcite; Spherical Vaterite | lmu.de |

| >1.0 mg/ml | Nearly 100% Vaterite | Spherical Vaterite crystals | lmu.de |

Calcium Phosphate Precipitation

The influence of aspartic acid and its polymer, poly(aspartic acid) (PAsp), on calcium phosphate precipitation is complex and depends on the experimental conditions. nih.govacs.org Calcium phosphates are the primary mineral component of bone and teeth in vertebrates. nih.gov Their precipitation from solution often proceeds through the formation of unstable precursors, such as amorphous calcium phosphate (ACP), which later transforms into more stable crystalline phases like octacalcium phosphate (OCP), dicalcium phosphate dihydrate (DCPD, or brushite), or hydroxyapatite (B223615) (HA). acs.orgnih.gov

In bulk solution, PAsp has been shown to retard crystallization by stabilizing the initial amorphous calcium phosphate phase. nih.gov However, when PAsp is bound to a substrate, it can actually promote faster crystallization of ACP than what is observed in the solution alone. nih.govnih.gov This suggests that the interaction with a surface is a critical factor in its function.

Studies have demonstrated that high concentrations of L-aspartic acid in solution can direct the precipitation towards the formation of brushite (DCPD) platelets, along with some needle-like hydroxyapatite crystals. acs.orgmdpi.com Conversely, at low concentrations, aspartic acid was found to have no significant impact on the growth or morphology of DCPD crystals. mdpi.com Other research has indicated that aspartic acid is highly effective in reducing the size of the crystalline domains of calcium-deficient hydroxyapatite that forms from an ACP precursor. irb.hr

Table 2: Influence of Aspartic Acid/Poly(Aspartic Acid) on Calcium Phosphate Precipitation

| Additive | System Conditions | Observed Effect on CaP Phase | Reference(s) |

| Poly(Aspartic Acid) (PAsp) | Bulk Solution | Retards crystallization, stabilizes Amorphous Calcium Phosphate (ACP) | nih.gov |

| Poly(Aspartic Acid) (PAsp) | Confined within membrane pores (bound to substrate) | Promotes faster crystallization of ACP; Increases proportion of Octacalcium Phosphate (OCP) | nih.govnih.gov |

| L-Aspartic Acid (High Conc.) | Vapor diffusion microdroplets | Promotes formation of Brushite (DCPD) platelets and some Hydroxyapatite (HA) | acs.orgmdpi.com |

| L-Aspartic Acid | Spontaneous precipitation from ACP | Reduces crystalline domain size of Calcium-Deficient Hydroxyapatite (CaDHA) | irb.hr |

| L-Aspartic Acid (Low Conc.) | Seeded growth | No significant effect on DCPD growth rate or morphology | mdpi.comnih.gov |

Interactions with Prebiotic Mineral Surfaces and Organic Matrix Components

The role of aspartic acid in biomineralization extends to its interactions with the surfaces and macromolecules that guide mineral deposition. These interactions are fundamental to forming the highly organized, hierarchical structures seen in biological materials like shells and bones.

Interactions with Organic Matrix Components

In many mineralized tissues, crystal formation does not occur freely in solution but is controlled by an organic matrix. acs.orgnih.gov This matrix is often composed of structural macromolecules, like collagen, and acidic proteins rich in aspartic acid. acs.orgnih.gov These acidic proteins are thought to be key in initiating and controlling mineralization. lmu.denih.gov

For example, a significant portion of the soluble protein in the organic matrix of mollusk shells consists of repeating sequences of aspartic acid. nih.gov The regularly spaced, negatively charged carboxyl groups on these proteins are hypothesized to act as a template, binding Ca²⁺ ions and creating a favorable environment for the nucleation of calcium carbonate crystals. nih.gov The oyster shell matrix, for instance, contains a high concentration of aspartate, making up 20-30 mol %. acs.org

In vertebrate bone, the organic matrix is primarily composed of type I collagen. nih.gov In vitro experiments using poly(aspartic acid) as a substitute for the natural acidic non-collagenous proteins have successfully mimicked the mineralization of collagen fibrils, producing mineralized structures similar to those found in natural bone. nih.gov This highlights the synergistic relationship between the structural protein (collagen) and the acidic modulating protein (containing aspartic acid). However, research also indicates that this interaction is highly specific; in the absence of a collagen matrix, PAsp was not effective at promoting mineral infiltration into artificial porous structures, suggesting that the chemistry of the collagen matrix is essential for efficient mineralization. nih.gov

Interactions with Prebiotic Mineral Surfaces

The origins of life and the first metabolic pathways are thought to be linked to the chemistry of early Earth, particularly at interfaces between water and mineral surfaces, such as those found in hydrothermal vents. wikipedia.org While direct studies on the interaction of "this compound" with prebiotic mineral surfaces are limited, the fundamental role of aspartic acid in modern biomineralization provides clues to its potential role in prebiotic protometabolism.

The synthesis of key biomolecules, including amino acids like aspartate, is proposed to have occurred in prebiotic environments, potentially catalyzed by mineral surfaces. wikipedia.orgnih.gov Clay minerals, for example, have been suggested to foster the formation of peptides from amino acids that originated in hydrothermal fluids. wikipedia.org The strong interaction between the carboxyl groups of aspartic acid and mineral-forming cations like Ca²⁺ is a recurring theme. lmu.dersc.org This capacity for interaction suggests that aspartic acid, once formed, could have readily adsorbed onto the surfaces of prebiotic calcium-based minerals, influencing their subsequent growth and transformation in a manner that foreshadows its role in modern biomineralization. This interaction would have been a critical step in the evolution of controlled mineral deposition by early life forms.

Methodological Advancements and Future Research Directions in Calcium Dihydrogen Di Dl Aspartate Studies

Development of Novel Analytical Methodologies for Detection and Quantification

Accurate detection and quantification are fundamental to understanding the behavior of Calcium dihydrogen di-DL-aspartate. Recent progress in analytical chemistry offers powerful new tools to achieve unprecedented levels of sensitivity and specificity.

The speciation of a compound—distinguishing between its different chemical forms in a sample—is critical for understanding its bioavailability and reactivity. High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) stands out as a premier technique for this purpose. While specific applications to this compound are still emerging, the principles from related analyses are directly applicable. For instance, ion-pairing HPLC methods have been developed to successively analyze calcium and phosphate (B84403) ions nih.gov. Similarly, Ion Chromatography (IC) has been optimized for the reliable analysis of calcium phosphate compounds in complex matrices like processed foods nih.gov.

An HPLC-MS/MS method for this compound would involve separating the intact chelate, the free calcium ions, and the aspartate enantiomers (D and L forms) using a suitable chromatography column. The mass spectrometer would then provide highly sensitive and selective detection, allowing for precise quantification of each species. This approach would be invaluable for pharmacokinetic studies, enabling researchers to trace the absorption, distribution, metabolism, and excretion of the compound and its constituents.

Electrochemical sensors offer a promising avenue for rapid, cost-effective, and high-sensitivity detection of this compound. Research into sensors for its components, calcium and aspartate, lays the groundwork for a dedicated integrated sensor.

Recent developments include polymeric membrane sensors containing deoxyribonucleic acid (DNA) as an electroactive material, which have shown excellent selectivity and a rapid response time (2–3 seconds) for Ca²⁺ ions. nih.gov These sensors have been effectively used to measure calcium in real-world samples like milk and fruit. nih.gov For the aspartate component, an amperometric biosensor has been designed using bi-enzymes (glutamate oxidase and aspartate transaminase) immobilized on nanosheets. mdpi.com This biosensor demonstrated high reproducibility and selectivity for aspartate. mdpi.com

Future research could focus on integrating these two concepts: a multi-target electrochemical sensor with one electrode functionalized to detect calcium ions and another functionalized with enzymes to detect aspartate. Such a device would enable real-time monitoring of the compound's dissociation and the concentration of its components in various media, offering significant advantages for quality control and biological studies.

Table 1: Comparison of Advanced Analytical Techniques

| Technique | Principle | Application for this compound | Advantages | Challenges |

|---|---|---|---|---|

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Speciation analysis: quantification of the intact chelate, free Ca²⁺, and D/L-aspartate. | High sensitivity, high selectivity, detailed structural information. | High instrument cost, complex method development. |

| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Quantification of free calcium and aspartate ions in a sample. | Reliable for ionic species, good reproducibility. nih.gov | Indirect analysis of the chelate, potential matrix interference. nih.gov |

| Electrochemical Sensors | Measurement of electrical signals (e.g., current, potential) generated by a chemical reaction at an electrode surface. | Real-time, high-sensitivity detection of Ca²⁺ and aspartate. nih.govmdpi.com | Rapid response, portability, low cost, potential for in-situ measurements. nih.gov | Selectivity in complex matrices, sensor stability and lifespan. nih.govmdpi.com |

Integration of Multi-Modal Spectroscopic and Imaging Techniques

A comprehensive understanding of this compound requires characterizing its structure and interactions across multiple scales. Integrating advanced spectroscopic and imaging techniques provides a powerful, multi-faceted view of the compound, from its atomic arrangement to its behavior in complex environments.

Synchrotron light sources produce exceptionally bright X-rays that enable a suite of powerful analytical techniques for microstructural analysis. The combination of X-ray Fluorescence (XRF), X-ray Diffraction (XRD), and X-ray Absorption Spectroscopy (XAS) at a single synchrotron beamline allows for a comprehensive characterization of calcium-containing materials. academie-sciences.fr

These techniques have been successfully applied to study the distribution and chemical form of calcium in diverse samples, including pathological calcifications academie-sciences.fr, articular crystals nih.gov, and remineralized tooth dentin. nih.gov For example, μXRF can map the elemental distribution of calcium, while μXRD provides information on the crystalline structure and XAS (specifically X-ray Absorption Near Edge Structure, or XANES) reveals the local chemical environment and oxidation state of the calcium atoms. academie-sciences.frarxiv.org Applying these synergistic techniques to this compound could elucidate its precise solid-state structure, identify different polymorphic forms, and characterize its interaction with biological matrices like bone or plant tissues at a microscopic level. nih.govnih.gov

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by allowing the high-resolution imaging of biomolecules in their near-native state. nih.govnih.gov The technique involves flash-freezing a sample in vitreous ice, which preserves its structure for observation in the electron microscope. whiterose.ac.uk Cryo-EM is particularly effective for studying large and complex macromolecules that are difficult to crystallize for X-ray crystallography. nih.gov

In the context of calcium-related research, cryo-EM has provided unprecedented insights into the architecture of large ion channels that regulate calcium flow, such as the mitochondrial calcium uniporter. nih.govtechexplorist.com It has also been used to directly observe the formation of calcium-based crystals. researchgate.net For this compound, cryo-EM offers a unique opportunity to visualize its interaction with proteins, cell membranes, or other biological components in a simulated physiological environment. This could reveal, for example, how the compound docks with a cellular receptor or how it assembles into larger structures, providing a dynamic and structurally detailed picture of its biological activity. nih.govtechexplorist.com

Interdisciplinary Approaches and Emerging Research Paradigms

The study of this compound is increasingly benefiting from the convergence of different scientific disciplines. This interdisciplinary approach is fostering new research paradigms that promise to unlock novel applications and a deeper understanding of the compound.

One of the most significant emerging paradigms is in the field of agrotechnology. Recent studies have investigated Calcium L-aspartate in nanoparticle form (Ca(L-asp)-NPs) as a novel nano-fertilizer. bohrium.comrsc.org This research, which combines materials science, plant physiology, and soil science, has shown that Ca(L-asp)-NPs can significantly improve root ultrastructure, enhance nutrient uptake, and increase crop yield in plants like rapeseed. bohrium.comrsc.orgresearchgate.net This represents a shift from viewing the compound solely as a nutritional supplement to a tool for sustainable agriculture.

Another future direction lies in leveraging advanced analytical techniques from geochemistry and biomedical science. For example, high-precision isotopic analysis using Multi-Collector Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS), a method developed for geological and now biomedical investigations, could be adapted to study this compound. ugent.be By using isotopically labeled versions of the compound, researchers could trace the metabolic fate of both the calcium and the aspartate components with extremely high precision, offering new insights into its bioavailability and physiological pathways.

The convergence of nanotechnology, agriculture, and advanced analytical sciences will continue to drive innovation, potentially leading to the development of "smart" agricultural supplements or targeted nutritional products based on the unique properties of this compound.

Systems Chemistry Approaches for Complex Self-Assembly

The principles of systems chemistry, which investigates the emergent properties of complex chemical systems, offer a powerful lens through which to study the self-assembly of this compound. While specific research on the self-assembly of this particular compound is nascent, studies on related calcium-peptide and calcium-amino acid systems provide a strong foundation for future investigations. nih.govnih.govrsc.org